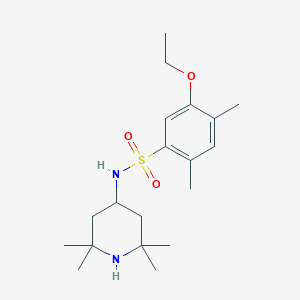
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and has been studied for its potential therapeutic properties in various diseases.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways, including the B-cell receptor (BCR) signaling pathway and the toll-like receptor (TLR) signaling pathway. By inhibiting these pathways, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of the immune response, and the reduction of inflammation. These effects are mediated through the inhibition of specific signaling pathways, as discussed above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAK-659 in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation is that TAK-659 may not be effective in all types of cancer or autoimmune diseases, as the efficacy of the compound may depend on the specific signaling pathways involved in the disease.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies. Another potential direction is the investigation of TAK-659 in combination with immunotherapy, as the compound may enhance the immune response to cancer cells. Additionally, further research is needed to determine the efficacy of TAK-659 in different types of cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form an intermediate product. This intermediate product is then reacted with ethylamine to produce the final product, 5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In autoimmune and inflammatory diseases, TAK-659 has been studied for its ability to modulate the immune response and reduce inflammation.
Propiedades
Nombre del producto |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C19H32N2O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-10-17(14(3)9-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 |
Clave InChI |
UCXSJXSVFHXXEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



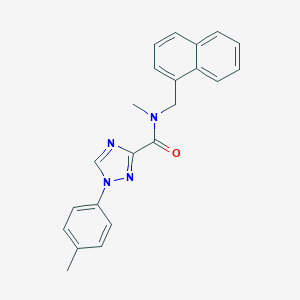
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
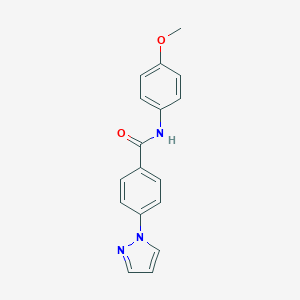
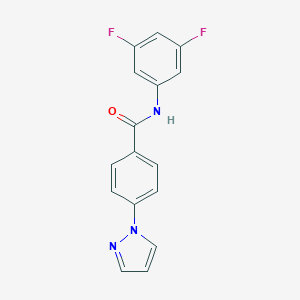
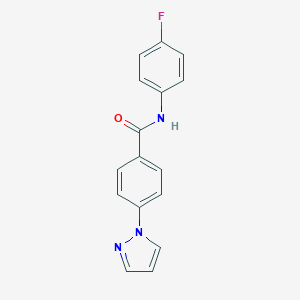
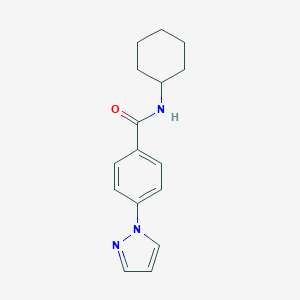
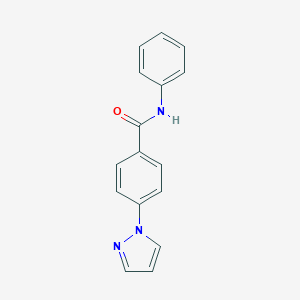
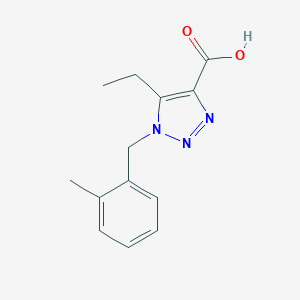
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
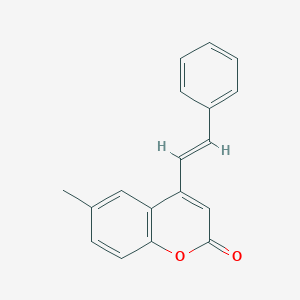
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
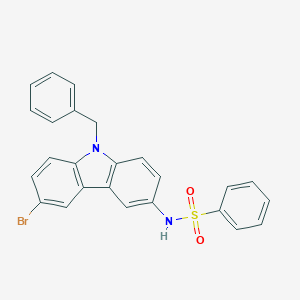
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)